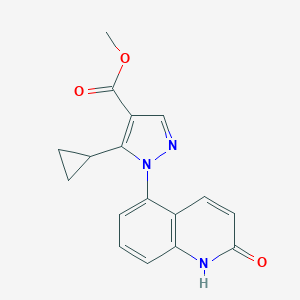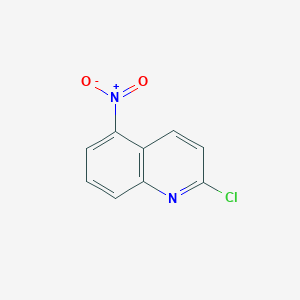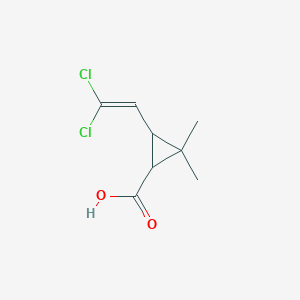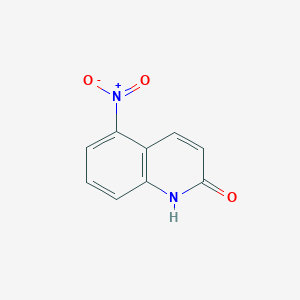
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound . It is a key intermediate for important building blocks in medicinal and agro chemistry .
Synthesis Analysis
A high-yielding and practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The procedure for separation of the regioisomeric mixture of target pyrazoles was based on the boiling point vs. pressure diagrams analysis . Efficient synthetic strategies to regioisomeric building blocks bearing CF3-group at the 3-rd and the 5-th positions were demonstrated .
Molecular Structure Analysis
The molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be represented by the InChI code: 1S/C5H6F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole include condensation, acylation, cyclization, and hydrolysis .
Aplicaciones Científicas De Investigación
Agrochemicals Synthesis
The trifluoromethyl group in pyrazole derivatives is a common motif in agrochemicals due to its ability to enhance biological activity . The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a key intermediate for developing novel agrochemicals that can provide effective protection against a wide range of plant pathogens and pests.
Antifungal Agents
This compound has been utilized in the synthesis of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which exhibit moderate antifungal activities . These derivatives have shown promising results against phytopathogenic fungi, making them potential candidates for new antifungal agents.
Medicinal Chemistry
In medicinal chemistry, the compound is used to create derivatives that can be screened for various pharmacological activities. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester is a derivative that has been included in chemical libraries for drug discovery .
Environmental Impact Studies
The environmental impact of chemicals containing the trifluoromethyl group is of significant interest. Studies involving 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can provide insights into the environmental fate, toxicity, and biodegradation of such compounds .
Biotechnology Research
In biotechnology, the compound’s derivatives can be used as molecular probes or building blocks for bioconjugation, aiding in the study of biological systems and the development of diagnostic tools .
Material Science
The compound’s derivatives, particularly those containing boronic acid functionalities, are valuable in material science for the creation of novel polymers and smart materials with potential applications in electronics, coatings, and sensors .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKJQNEJGXCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379644 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113100-53-1 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reported synthesis method for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride?
A1: The article describes a synthetic route for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a valuable precursor to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, starting from ethyl 3-(dimethylamino)arylate []. This four-step method, involving acylation, cyclization, hydrolysis, and chlorination, boasts an improved total yield of 46.8% []. The simplicity and efficiency of this method make it suitable for industrial-scale production of the compound, which is important because it can then be readily converted to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid for potential use in various applications.
Q2: How was the purity of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid determined?
A2: The purity of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of the target compound, was determined using High-Performance Liquid Chromatography (HPLC) and found to be 96.1% []. This high level of purity is important for any downstream applications or further reactions involving this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)






![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)